Benzathine

Description

Historical Context and Evolution of Research

The initial significant foray of N,N'-Dibenzylethylenediamine into the scientific literature was driven by its application in pharmaceutical sciences. In the early 1950s, it was discovered that combining N,N'-dibenzylethylenediamine with penicillin G resulted in a salt, N,N'-dibenzylethylenediamine dipenicillin G (Benzathine penicillin G), which exhibited very low solubility in water. google.comnih.gov This property was revolutionary for antibiotic therapy, as it allowed for the creation of long-acting, injectable penicillin formulations that could maintain effective blood levels for extended periods, a significant advantage over previous treatments. who.intnih.gov A 1954 report highlighted its effectiveness in treating early infectious syphilis with a single injection. who.int Early research, therefore, heavily focused on the preparation, properties, and clinical application of this new penicillin salt. google.comnih.gov

The synthesis of N,N'-dibenzylethylenediamine itself became a subject of study to improve efficiency and yield for its use in producing these valuable antibiotic salts. google.com One of the earliest and most direct methods involved the reduction of N,N'-dibenzalethylenediamine. google.com Over the years, research has continued to refine synthesis methods, including palladium-carbon-catalyzed reductive alkylation, to achieve higher purity and better yields. researchgate.net

From its origins in medicinal chemistry, research on N,N'-dibenzylethylenediamine has evolved significantly. The focus has expanded to explore its fundamental chemical properties as a bidentate ligand in coordination chemistry. smolecule.com Studies from the 1970s began to investigate its complexes with transition metals like copper(II). The flexible N,N-donor atoms and the steric bulk of the benzyl (B1604629) groups make it a unique ligand for forming stable metal complexes. mdpi.com This shift marked the evolution of the compound's role from a primarily pharmaceutical component to a versatile tool in broader chemical synthesis and catalysis.

Significance in Contemporary Chemical Science

In modern chemical research, N,N'-dibenzylethylenediamine is highly valued for its role as a ligand and a synthetic building block. chemimpex.comlookchem.com Its ability to act as a bidentate chelating agent allows it to form stable coordination complexes with a variety of metal ions. smolecule.com This characteristic is central to its contemporary significance.

Coordination Chemistry and Catalysis: A primary area of current research involves the use of N,N'-dibenzylethylenediamine as a ligand to create metal complexes with specific catalytic properties. chemimpex.comsigmaaldrich.com For instance, copper complexes bearing this ligand have been synthesized and shown to exhibit excellent catalytic activity in the decomposition of hydrogen peroxide. mdpi.comresearchgate.net In a 2020 study, two distinct copper(II) coordination compounds with N,N'-dibenzylethylenediamine were synthesized and characterized, revealing infinite 1D and 2D network structures with notable catalytic potential. researchgate.net Similarly, nickel(II) carboxylate complexes incorporating this ligand have been investigated as catalysts for the ring-opening polymerization of rac-lactide, demonstrating its utility in polymer synthesis. sigmaaldrich.com The electron-donating properties and the steric hindrance provided by the benzyl groups are key to the stability and reactivity of these metal complexes. smolecule.com

Organic Synthesis: Beyond catalysis, N,N'-dibenzylethylenediamine serves as a versatile reagent in organic synthesis. lookchem.com It can react with aldehydes and ketones to form imines and other derivatives that are useful intermediates for creating more complex molecules. smolecule.com Its structure has also been employed as a directing group in specific organic reactions, showcasing its adaptability. smolecule.com Furthermore, its diacetate salt is used as a reagent and stabilizing agent in various synthetic processes. chemimpex.com

The compound's derivatives continue to be explored. Research indicates that derivatives of N,N'-dibenzylethylenediamine have potential applications in medicinal chemistry, with some showing promise as anticancer agents due to their ability to interact with biological molecules. smolecule.com

Scope of Academic Inquiry for N,N'-Dibenzylethylenediamine

The academic investigation into N,N'-dibenzylethylenediamine is broad, covering several key areas of chemical science. The scope of this inquiry ranges from optimizing its production to discovering novel applications for its derivatives.

Synthetic Methodology: A persistent area of research is the development of efficient and high-yield synthetic routes to N,N'-dibenzylethylenediamine and its salts, such as the diacetate form. google.com This includes catalytic hydrogenation methods that aim for high purity and minimization of by-products. google.com

Coordination Chemistry: A major focus of academic study is its function as a ligand. Researchers synthesize and characterize new coordination compounds with various transition metals. mdpi.comresearchgate.net These studies explore the resulting molecular structures, which can range from simple mononuclear complexes to intricate polynuclear or infinite chain structures. researchgate.net The investigation of the magnetic and spectroscopic properties of these complexes is also an active field.

Catalysis: Flowing from its use in coordination chemistry, the catalytic activity of N,N'-dibenzylethylenediamine-metal complexes is a significant field of inquiry. chemimpex.comresearchgate.net Academics are exploring their potential as catalysts in a wide array of organic reactions, including oxidation, polymerization, and other transformations. researchgate.netsigmaaldrich.com

Materials Science: The ability of N,N'-dibenzylethylenediamine to form structured coordination polymers makes it a target for research in materials science. lookchem.com The self-assembly of these molecules can lead to new materials with potentially useful electronic or structural properties.

Organic and Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new organic molecules. smolecule.com Academic inquiry extends to creating derivatives and studying their potential biological activities, including as anticancer agents. smolecule.com Furthermore, its reaction with other organic molecules, such as glyoxal (B1671930), continues to be a subject of academic investigation to understand the formation of complex heterocyclic systems. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of N,N'-Dibenzylethylenediamine

| Property | Value | Reference |

| CAS Number | 140-28-3 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₂₀N₂ | sigmaaldrich.com |

| Molecular Weight | 240.34 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid/solid | smolecule.comlookchem.com |

| Boiling Point | 195 °C at 4 mmHg | sigmaaldrich.com |

| Density | 1.02 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.565 | sigmaaldrich.com |

Table 2: Overview of Research Applications for N,N'-Dibenzylethylenediamine

| Research Area | Application | Key Findings | References |

| Pharmaceuticals | Formation of long-acting penicillin salts (this compound penicillin G). | Creates a sparingly soluble salt that allows for prolonged antibiotic release. | google.comnih.govwho.int |

| Coordination Chemistry | Bidentate ligand for transition metals (e.g., Cu, Ni). | Forms stable mononuclear and polynuclear complexes with diverse structures. | smolecule.comresearchgate.netsigmaaldrich.com |

| Catalysis | Ligand in metal-based catalysts. | Copper complexes show high activity for H₂O₂ decomposition; Nickel complexes catalyze polymerization. | researchgate.netsigmaaldrich.com |

| Organic Synthesis | Reagent and synthetic intermediate. | Used to form imines; acts as a directing group in certain reactions. | smolecule.comlookchem.com |

| Medicinal Chemistry | Scaffold for derivative synthesis. | Derivatives show potential as anticancer agents. | smolecule.com |

Established Synthetic Routes for N,N'-Dibenzylethylenediamine

The preparation of N,N'-Dibenzylethylenediamine is primarily accomplished through reductive alkylation, direct alkylation of ethylenediamine (B42938) precursors, and condensation reactions with benzaldehyde (B42025) to form an intermediate that is subsequently reduced.

Reductive Alkylation Approaches

Reductive alkylation, also known as reductive amination, is a cornerstone in the synthesis of N,N'-Dibenzylethylenediamine. This method typically involves the formation of an imine intermediate, N,N'-dibenzalethylenediamine, from the reaction of ethylenediamine and benzaldehyde, which is then reduced to the final product.

A prominent method for the synthesis of N,N'-Dibenzylethylenediamine involves the catalytic hydrogenation of N,N'-dibenzalethylenediamine in the presence of a palladium on carbon (Pd/C) catalyst. google.com This approach is valued for its efficiency and the high purity of the resulting product. The reaction is typically carried out in a suitable solvent, such as a lower-alkyl acetate (B1210297), under hydrogen pressure.

One documented procedure involves dissolving one mole of N,N'-dibenzalethylenediamine in amyl acetate. google.com This solution is then subjected to hydrogenation in a stirring-type hydrogenator with a 10% palladium on carbon catalyst. google.com The process is conducted under controlled temperature and pressure to ensure the complete reduction of the dibenzal intermediate. Yields for this method have been reported to exceed ninety percent of substantially pure N,N'-dibenzylethylenediamine. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | N,N'-Dibenzalethylenediamine | google.com |

| Catalyst | 10% Palladium on Carbon | google.com |

| Solvent | Amyl Acetate | google.com |

| Temperature | 40-45 °C | google.com |

| Hydrogen Pressure | ~35 psi | google.com |

| Reaction Time | 8.5 hours | google.com |

| Yield | >90% | google.com |

The hydrogenation of N,N'-dibenzalethylenediamine is a versatile and direct method for preparing N,N'-dibenzylethylenediamine. google.com This process can be effectively carried out using various hydrogenation catalysts, including platinum oxide (PtO₂). In a typical procedure, N,N'-dibenzalethylenediamine is dissolved in a solvent like ethyl acetate and hydrogenated in the presence of the catalyst. google.com

The reaction is monitored by the uptake of hydrogen, with the theoretical requirement being two moles of hydrogen per mole of the starting imine. google.com Upon completion, the catalyst is filtered off, and the product is isolated by distilling the solvent, often under vacuum. google.com This method is noted for producing a high-purity product that can often be used in subsequent reactions without extensive purification. google.com A critical aspect of this synthesis is controlling the formation of by-products, such as 1,3-dibenzyl-2-phenyltetrahydroimidazole, which can be minimized by ensuring the hydrogenation process proceeds to completion.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | N,N'-Dibenzalethylenediamine | google.com |

| Catalyst | Platinum Oxide | google.com |

| Solvent | Ethyl Acetate | google.com |

| Temperature | 20-25 °C | google.com |

| Hydrogen Pressure | ~50 psi | google.com |

| Reaction Time | 7 hours | google.com |

Alkylation of Ethylenediamine Derivatives

N,N'-Dibenzylethylenediamine can also be synthesized through the direct alkylation of ethylenediamine with a benzyl halide, such as benzyl chloride. While this method is conceptually straightforward, controlling the degree of alkylation presents a significant challenge. Reaction of ethylenediamine with benzyl chloride can lead to the formation of undesired tri- and tetra-benzyl substituted byproducts, resulting in low yields of the desired N,N'-disubstituted product.

To address this, an improved process involves conducting the reaction in the presence of a highly concentrated aqueous solution of a caustic alkali, such as sodium hydroxide (B78521) or potassium hydroxide, with an initial strength of at least 50% by weight. This strong alkaline medium facilitates the desired dibenzylation while minimizing the formation of over-alkylated products. The ethylenediamine can be used in its anhydrous form or as its hydrate. In a specific example, benzyl chloride is gradually added to a stirred mixture of ethylenediamine monohydrate and a concentrated caustic soda solution while maintaining a low temperature through external cooling.

Condensation Reactions with Benzaldehyde

The synthesis of N,N'-dibenzalethylenediamine, the crucial intermediate for the reductive alkylation methods described above, is achieved through a condensation reaction between ethylenediamine and benzaldehyde. google.com This reaction is typically the first step in a two-step process to produce N,N'-Dibenzylethylenediamine.

In a representative procedure, two moles of chlorine-free benzaldehyde are slowly added to one mole of ethylenediamine with stirring. google.com The reaction is exothermic, causing the temperature of the mixture to rise. google.com The condensation is generally rapid, and the resulting N,N'-dibenzalethylenediamine can then be isolated and used in the subsequent hydrogenation step to yield N,N'-Dibenzylethylenediamine. google.com The reaction can be performed in an organic solvent or, in some cases, without a solvent where the reaction water is removed.

Mechanistic Investigations of N,N'-Dibenzylethylenediamine Formation

The synthesis of N,N'-Dibenzylethylenediamine typically proceeds through a well-defined pathway involving key intermediates and is significantly influenced by the chosen reaction conditions. Mechanistic understanding of this process has been crucial in optimizing yields and minimizing the formation of unwanted byproducts.

The most direct and widely employed method for the preparation of N,N'-Dibenzylethylenediamine involves a two-step process. The initial step is the condensation of benzaldehyde with ethylenediamine to form the Schiff base, N,N'-dibenzalethylenediamine. This compound serves as a critical reaction intermediate. google.com

A common synthetic route involves the direct condensation of benzaldehyde and ethylenediamine in an organic solvent. google.com The formation of N,N'-dibenzalethylenediamine is a crucial precursor step to the final product.

| Intermediate | Preceding Reactants | Subsequent Reaction |

|---|---|---|

| N,N'-dibenzalethylenediamine | Benzaldehyde, Ethylenediamine | Catalytic Hydrogenation |

The selectivity of the reaction pathway in the synthesis of N,N'-Dibenzylethylenediamine is highly dependent on the reaction conditions, particularly during the reduction of the N,N'-dibenzalethylenediamine intermediate. Careful control of parameters such as solvent, catalyst, temperature, and pressure is essential to favor the formation of the desired product and suppress side reactions.

Solvent: The choice of solvent has been shown to have a profound impact on the outcome of the reduction. For instance, when the catalytic hydrogenation of N,N'-dibenzalethylenediamine is carried out in methanol (B129727), a significant amount of a crystalline by-product, identified as 1,3-dibenzyl-2-phenyltetrahydroimidazole, is formed alongside the desired N,N'-Dibenzylethylenediamine. google.com However, by replacing methanol with a lower-alkyl acetate, such as ethyl acetate or amyl acetate, the formation of this by-product is substantially avoided, leading to a much cleaner reaction and higher yield of the target molecule. google.com

Catalyst: A variety of hydrogenation catalysts can be employed for the reduction of N,N'-dibenzalethylenediamine. These include nickel, platinum, rhodium, ruthenium, and palladium, often supported on carbon (e.g., Pd/C). google.com The choice of catalyst can influence the reaction rate and efficiency.

Temperature and Pressure: The catalytic hydrogenation is typically conducted within a temperature range of 10°C to 200°C, with a preferred range of 50°C to 150°C. The reaction pressure is generally maintained between 0 and 10 MPa. google.com These parameters can be adjusted to optimize the reaction rate and ensure complete conversion of the intermediate.

| Parameter | Condition | Effect on Selectivity |

|---|---|---|

| Solvent | Lower-alkyl acetate (e.g., ethyl acetate) | Suppresses the formation of 1,3-dibenzyl-2-phenyltetrahydroimidazole. google.com |

| Catalyst | Pd/C, Ni, Pt, Rh, Ru | Influences reaction rate and efficiency. google.com |

| Temperature | 50-150°C (preferred) | Optimizes reaction rate. google.com |

| Pressure | 0-10 MPa | Ensures complete hydrogenation. google.com |

Under certain reaction conditions, the synthesis of N,N'-Dibenzylethylenediamine can lead to unintended reaction outcomes and mechanistic divergences, resulting in the formation of heterocyclic by-products. These side reactions are particularly prevalent in older synthetic methods and highlight the importance of optimized reaction conditions.

Another documented by-product is 1,3-dibenzyl-2-phenylimidazoline , which has been observed when the reduction of N,N'-dibenzalethylenediamine is carried out using a mixture of sodium and alcohol. google.com The formation of these heterocyclic structures represents a significant mechanistic divergence from the desired simple reduction of the imine functionalities. The development of synthetic protocols that avoid these by-products, such as the use of lower-alkyl acetate solvents in catalytic hydrogenation, has been a key advancement in the efficient production of N,N'-Dibenzylethylenediamine. google.comgoogle.com

| By-product | Conditions Favoring Formation |

|---|---|

| 1,3-dibenzyl-2-phenyltetrahydroimidazole | Catalytic hydrogenation in methanol. google.com |

| 1,3-dibenzyl-2-phenylimidazoline | Reduction with sodium and alcohol. google.com |

N,N'-Dibenzylethylenediamine as a Reagent in Organic Synthesis

Beyond its synthesis, N,N'-Dibenzylethylenediamine and its derivatives are valuable reagents in various organic transformations, serving as ligands for metal catalysts and as building blocks in the synthesis of complex molecules.

N,N'-Dibenzylethylenediamine functions as a versatile N-donor ligand in coordination chemistry, forming stable complexes with various metals that exhibit catalytic activity. These complexes can facilitate specific organic transformations.

Catalysis of Hydrogen Peroxide Decomposition: Copper coordination compounds incorporating N,N'-Dibenzylethylenediamine as a ligand have been synthesized and shown to exhibit excellent catalytic activity in the decomposition of hydrogen peroxide. sigmaaldrich.com

Ring-Opening Polymerization of rac-Lactide: A nickel(II) carboxylate complex containing N,N'-Dibenzylethylenediamine, specifically [Ni(DBED)2(O2CC(CH3)3)2]·(CH3)3CCO2H, has been identified as a syndioselective catalyst for the ring-opening polymerization of rac-lactide. Mechanistic studies suggest that the polymerization is initiated by a free secondary amine from the N,N'-Dibenzylethylenediamine ligand that has dissociated from the metal's inner coordination sphere. sigmaaldrich.com

| Transformation | Metal Complex | Role of N,N'-Dibenzylethylenediamine |

|---|---|---|

| Decomposition of Hydrogen Peroxide | Copper Coordination Compounds | Ligand sigmaaldrich.com |

| Ring-Opening Polymerization of rac-Lactide | Nickel(II) Carboxylate Complex | Ligand and source of initiating species sigmaaldrich.com |

N,N'-Dibenzylethylenediamine serves as a crucial building block in the synthesis of several complex and biologically active molecules, particularly in the pharmaceutical industry.

Penicillin Salts: A significant application of N,N'-Dibenzylethylenediamine is in the preparation of the penicillin salt, N,N'-dibenzylethylenediamine penicillin. google.com This salt is characterized by its substantial insolubility in water and body fluids, excellent stability, and non-toxicity. These properties allow for the formulation of long-acting penicillin preparations that maintain effective blood levels for extended periods. google.com

Pharmaceutical Intermediates: The diacetate salt of N,N'-Dibenzylethylenediamine is an important pharmaceutical intermediate. It is used in the production of not only benzylpenicillin but also other long-acting antibiotics such as penicillin V, ampicillin, and cephalosporins. google.comguidechem.com

| Complex Molecule | Role of N,N'-Dibenzylethylenediamine |

|---|---|

| N,N'-dibenzylethylenediamine penicillin | Forms a stable, long-acting salt with penicillin. google.com |

| Long-acting penicillin V, ampicillin, and cephalosporins | Used as a key intermediate in their synthesis. google.comguidechem.com |

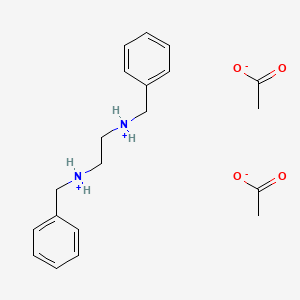

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHORIMYRDESRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122-75-8 (diacetate), 3412-76-8 (di-hydrochloride) | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048359 | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 26 deg C; [Merck Index] Colorless liquid; mp = 23-25 deg C; [Alfa Aesar MSDS] | |

| Record name | Benzathine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-28-3 | |

| Record name | Benzathine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzathine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzathine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Dibenzylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZATHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C659VZ7P7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Reactions with Aldehydes (e.g., Glyoxal)

The reaction of N,N'-Dibenzylethylenediamine with aldehydes, particularly bifunctional aldehydes like glyoxal (B1671930), is a significant pathway for the synthesis of heterocyclic structures. This condensation reaction typically leads to the formation of imidazolidine (B613845) derivatives.

The condensation of N,N'-dibenzylethylenediamine with glyoxal has been a subject of study to understand the formation of bicyclic products. Research has shown that this reaction does not yield a simple 1:1 cyclic product, 1,3-dibenzylimidazolidine, as might be expected. Instead, the reaction leads to more complex structures.

Detailed investigation into the products formed from the reaction of N,N'-dibenzylethylenediamine and aqueous glyoxal has revealed the formation of a significant bicyclic product. The primary product isolated from this reaction is a tricyclic compound, identified as 1,4-dibenzyl-cis-perhydro-1,4,5,8-tetraaza-anthracene. This indicates a more complex reaction pathway than a straightforward condensation. acs.orgacs.org

The formation of this tricyclic product suggests a pathway involving the reaction of two molecules of N,N'-dibenzylethylenediamine with two molecules of glyoxal. The reaction conditions, such as the solvent and temperature, can influence the distribution of products. The data from these studies highlight the intricacies of condensation reactions involving diamines and dialdehydes.

Table 1: Products from the Reaction of N,N'-Dibenzylethylenediamine with Glyoxal

| Reactants | Aldehyde | Major Product Identified | Reference |

| N,N'-Dibenzylethylenediamine | Glyoxal | 1,4-dibenzyl-cis-perhydro-1,4,5,8-tetraaza-anthracene | acs.orgacs.org |

Coordination Chemistry of N,n Dibenzylethylenediamine Ligands

Ligand Design Principles and Coordination Modes

The effectiveness of N,N'-Dibenzylethylenediamine as a ligand stems from its specific structural and electronic properties. These characteristics dictate how it interacts with metal centers, influencing the geometry and stability of the resulting coordination compounds.

N,N'-Dibenzylethylenediamine functions as a classic bidentate chelating agent. chemimpex.com A bidentate ligand is one that can bind to a central metal atom through two donor atoms simultaneously. libretexts.org In the case of DBED, the two nitrogen atoms of the ethylenediamine (B42938) backbone possess lone pairs of electrons that can be donated to a metal ion, forming two coordinate bonds.

This simultaneous binding to the metal center results in the formation of a stable five-membered chelate ring, composed of the metal ion, the two nitrogen atoms, and the two carbon atoms of the ethylene (B1197577) bridge. The formation of such a ring is entropically favorable, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. libretexts.org This ability to form stable chelates makes DBED a valuable component in the synthesis of various coordination complexes. chemicalbook.com

Electronically, the nitrogen atoms in DBED are strong σ-donors. The alkyl nature of the ethylene bridge and the benzyl (B1604629) groups results in a high electron density on the nitrogen atoms, making them effective Lewis bases for coordination to metal ions. These electronic properties, combined with the steric constraints imposed by the benzyl groups, play a crucial role in determining the connectivity and final arrangement of the metal complexes. nih.govnih.gov The interplay between these steric and electronic effects allows for the fine-tuning of the properties of the resulting metal complexes. psu.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-Dibenzylethylenediamine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

N,N'-Dibenzylethylenediamine forms a wide range of complexes with transition metals, with copper(II) and nickel(II) being notable examples. proquest.comtandfonline.com

Copper Complexes: Several copper coordination compounds incorporating the N,N'-dibenzylethylenediamine ligand have been synthesized and characterized. proquest.com For example, the reaction of copper(II) acetate (B1210297) with DBED can yield a one-dimensional chain structure with the formula [Cu₃L(CH₃COO)₆]n (where L = N,N'-dibenzylethylenediamine). proquest.com Another example is the compound [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂], formed from the reaction with copper(II) chloride. proquest.com

Nickel Complexes: A variety of nickel(II) complexes with N,N'-dibenzylethylenediamine have been reported, exhibiting a range of stereochemistries and magnetic behaviors. tandfonline.com Examples include tetragonally-distorted octahedral complexes such as Ni(DBEn)₂Cl₂, [Ni(DBEn)₂(H₂O)₂]Br₂·H₂O, and Ni(DBEn)₂(H₂O)₂₂. tandfonline.com Polymeric six-coordinate structures have also been observed for complexes like Ni(DBEn)Cl₂ and Ni(DBEn)Br₂. tandfonline.com

Interactive Table of Selected N,N'-Dibenzylethylenediamine Metal Complexes

| Complex Formula | Metal Ion | Coordination Geometry | Key Structural Feature |

| [Cu₃L(CH₃COO)₆]n | Cu(II) | Distorted Octahedral & Square-planar | 1D chain structure |

| [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] | Cu(II) | Distorted Tetrahedral | 2D network via hydrogen bonding |

| Ni(DBEn)₂Cl₂ | Ni(II) | Tetragonally-distorted Octahedral | Mononuclear complex |

| [Ni(DBEn)₂(H₂O)₂]Br₂·H₂O | Ni(II) | Tetragonally-distorted Octahedral | Dihydrated complex |

| Ni(DBEn)Cl₂ | Ni(II) | Polymeric six-coordinate | Polymeric structure |

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional structure of crystalline coordination compounds. nih.gov This method has been instrumental in elucidating the structures of various N,N'-Dibenzylethylenediamine metal complexes.

For the copper complex [Cu₃L(CH₃COO)₆]n, structural analysis revealed a complex with two distinct copper centers. One Cu(II) ion is in a distorted octahedral environment, coordinated to six oxygen atoms from six different acetate groups. The other Cu(II) ion exhibits a square-planar geometry, coordinated by two nitrogen atoms from the DBED ligand and two oxygen atoms from two bridging acetates. proquest.com

In the case of nickel complexes, X-ray crystallography can confirm the coordination geometry. For many Schiff base complexes of nickel(II), a distorted square-planar geometry is often observed, with the ligand's donor atoms occupying the equatorial plane. sciepub.com The bond lengths and angles obtained from these studies provide detailed insights into the metal-ligand interactions. nih.gov

Interactive Table of Crystallographic Data for a Representative Copper Complex

| Parameter | Value |

| Compound | [Cu₃L(CH₃COO)₆]n |

| Cu1-O bond lengths (Å) | 1.954(5) - 2.378(5) |

| Cu2-N bond length (Å) | 2.007(5) |

| Cu2-O bond length (Å) | 1.976(5) |

| Cu2 Coordination Geometry | Square-planar |

| Cu1…Cu1 distance (Å) | 2.6274(16) |

Spectroscopic techniques are essential for characterizing coordination complexes in both solid and solution states. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule. Upon coordination of the N,N'-Dibenzylethylenediamine ligand to a metal ion, changes in the vibrational frequencies of the N-H and C-N bonds can be observed. The appearance of new bands at lower frequencies can often be attributed to the formation of metal-nitrogen (M-N) bonds, confirming the coordination of the ligand. mdpi.comhspublishing.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about the d-orbital splitting and the geometry of the complex. For instance, the UV-Vis spectrum of a tetragonally-distorted octahedral nickel(II) complex, such as the blue form of Ni(DBEn)₂(ClO₄)₂, is characteristic of this geometry. tandfonline.com The color of the complexes is a direct result of d-d electronic transitions, which are influenced by the ligand field created by the N,N'-Dibenzylethylenediamine and any other coordinated species. mdpi.com

Complexes with Transition Metals (e.g., Copper, Nickel)

Magnetic Properties and Stereochemical Diversity of Complexes

The magnetic properties and stereochemistry of metal complexes containing N,N'-Dibenzylethylenediamine are intricately linked, with the spatial arrangement of the ligands influencing the electronic properties of the central metal ion. This is particularly evident in complexes with transition metals such as nickel(II) and copper(II).

Complexes formed between N,N'-Dibenzylethylenediamine (DBEn) and nickel(II) salts display a wide array of magnetic behaviors and stereochemistries. tandfonline.com For instance, complexes such as Ni(DBEn)₂Cl₂, Ni(DBEn)₂SO₄·H₂O, [Ni(DBEn)₂(H₂O)₂]Br₂·H₂O, and Ni(DBEn)₂(H₂O)₂₂ are characterized as tetragonally-distorted octahedral complexes. tandfonline.com These compounds exhibit magnetic moments (μₑ) of approximately 3.1 Bohr magnetons (B.M.), which are largely independent of temperature, a behavior typical for high-spin d⁸ metal centers in an octahedral environment. tandfonline.comlibretexts.org In contrast, Ni(DBEn)₂(NO₃)₂ contains both cis-bidentate and ionic nitrate (B79036) anions. tandfonline.com Furthermore, Ni(DBEn)Cl₂ and Ni(DBEn)Br₂ adopt polymeric six-coordinate structures where weak ferromagnetic interactions are observed. tandfonline.com

The dehydration of [Ni(DBEn)₂(H₂O)₂]Br₂·H₂O leads to the formation of an apparently five-coordinate complex, [Ni(DBEn)₂Br]Br. tandfonline.com The dehydration of the perchlorate (B79767) analogue can result in various products depending on the specific conditions, including a blue tetragonally-distorted octahedral complex, a yellow mixed-species complex with a magnetic moment of about 2.0 B.M., and a pink complex where diamagnetic and paramagnetic species are in equilibrium, leading to temperature-dependent magnetic moments and reflectance spectra. tandfonline.com

The stereochemical diversity of complexes with substituted ethylenediamine ligands, such as DBED, arises from the potential for different conformations of the five-membered chelate ring (λ and δ) and the arrangement of the ligands around the metal center (Δ and Λ). semanticscholar.org For complexes of the type [M(diamine)₃]ⁿ⁺, this can lead to a variety of diastereomers, such as lel (where the C-C bond of the ethylenediamine backbone is parallel to the C₃ axis of the complex) and ob (where the C-C bond is oblique to the C₃ axis). semanticscholar.org The bulky benzyl groups in DBED can be expected to exert significant steric influence, favoring certain conformations and arrangements to minimize steric hindrance.

The magnetic properties of coordination complexes are fundamentally determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orguomustansiriyah.edu.iq Paramagnetic substances, which contain unpaired electrons, are attracted to magnetic fields, while diamagnetic substances, with all electrons paired, are weakly repelled. libretexts.orgyoutube.com The strength of the paramagnetism is directly related to the number of unpaired electrons. libretexts.org For instance, copper(II) complexes, with a d⁹ electron configuration, typically possess one unpaired electron and exhibit paramagnetic behavior. semanticscholar.orgmdpi.comacs.org The magnetic exchange interactions between metal centers in polynuclear complexes can lead to either antiferromagnetic (spin pairing) or ferromagnetic (spin alignment) behavior. semanticscholar.orgmdpi.com

Table 1: Magnetic Properties of Selected Nickel(II) Complexes with N,N'-Dibenzylethylenediamine (DBEn)

| Compound | Stereochemistry | Magnetic Moment (μₑ in B.M.) | Magnetic Behavior |

| Ni(DBEn)₂Cl₂ | Tetragonally-distorted octahedral | ~ 3.1 | Paramagnetic |

| Ni(DBEn)₂SO₄·H₂O | Tetragonally-distorted octahedral | ~ 3.1 | Paramagnetic |

| [Ni(DBEn)₂(H₂O)₂]Br₂·H₂O | Tetragonally-distorted octahedral | ~ 3.1 | Paramagnetic |

| Ni(DBEn)₂(H₂O)₂₂ | Tetragonally-distorted octahedral | ~ 3.1 | Paramagnetic |

| Ni(DBEn)Cl₂ | Polymeric six-coordinate | - | Weak ferromagnetic interaction |

| Ni(DBEn)Br₂ | Polymeric six-coordinate | - | Weak ferromagnetic interaction |

| Ni(DBEn)₂(ClO₄)₂·H₂O (yellow) | Mixture of diamagnetic and paramagnetic species | ~ 2.0 | Paramagnetic |

| Ni(DBEn)₂(ClO₄)₂ (pink) | Equilibrium of diamagnetic and paramagnetic species | Temperature-dependent | Paramagnetic |

Interactions with Lanthanide Ions

The interaction of N,N'-Dibenzylethylenediamine with lanthanide ions (Ln³⁺) is of interest due to the potential for forming complexes with unique luminescent and magnetic properties. Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. However, they are also known to form stable complexes with nitrogen-donor ligands. semanticscholar.orgmdpi.comresearchgate.net The chemistry of lanthanides is predominantly that of their trivalent ions, which exhibit a decrease in ionic radius across the series, known as the lanthanide contraction. semanticscholar.org

While specific studies on the coordination of N,N'-Dibenzylethylenediamine with lanthanide ions are not extensively documented in the reviewed literature, general principles of lanthanide coordination chemistry with bidentate nitrogen-donor ligands can be applied. The DBED ligand would coordinate to a lanthanide ion in a bidentate fashion through its two nitrogen atoms, forming a five-membered chelate ring. Due to the large ionic radii and high coordination numbers (typically 8 to 12) of lanthanide ions, it is unlikely that DBED alone would satisfy the coordination sphere of the metal. Consequently, the coordination environment would likely be completed by solvent molecules or anions present in the reaction medium.

The steric bulk of the benzyl groups on the DBED ligand could play a significant role in the stoichiometry and structure of the resulting lanthanide complexes. It might limit the number of DBED ligands that can coordinate to a single metal center. The nature of the lanthanide ion itself, particularly its size, will also influence the coordination geometry.

In complexes with other nitrogen-containing ligands, lanthanide ions have been shown to form a variety of structures, from mononuclear to polynuclear and coordination polymers. mdpi.com The coordination of organic ligands to lanthanide ions can also influence their photophysical properties, leading to applications in luminescence, for example, through the "antenna effect" where the ligand absorbs light and transfers the energy to the metal center. mdpi.com

Kinetics and Thermodynamics of Metal-Ligand Interactions

The formation of metal complexes with N,N'-Dibenzylethylenediamine is governed by both kinetic and thermodynamic factors. Understanding these aspects is crucial for predicting the behavior of these complexes in solution and for their potential applications.

Formation Reaction Kinetics between Metal Ions and N,N'-Dibenzylethylenediamine

The kinetics of the formation of metal complexes with N,N'-Dibenzylethylenediamine have been studied, particularly for the reaction with nickel(II) ions. acs.orgwmich.edu The formation reactions are typically first-order in both the metal ion and the ligand concentration. wmich.edu The rate-determining step in the formation of chelate complexes is often the closure of the chelate ring. wmich.edu

For the reaction between nickel(II) and N,N'-Dibenzylethylenediamine, the kinetics can be influenced by the protonation state of the ligand. The unprotonated form of the ligand is generally more reactive than the protonated form. The rate constants for the formation of the nickel(II) complex with the unprotonated and monoprotonated forms of N,N'-Dibenzylethylenediamine have been determined.

Stability Constants and Complex Equilibria Studies

The stability of metal complexes with N,N'-Dibenzylethylenediamine is quantified by their stability constants (also known as formation constants, K_f). scirp.orgresearchgate.netresearchgate.net A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The chelate effect plays a significant role in the stability of complexes with bidentate ligands like DBED. The formation of a five-membered chelate ring leads to a significant increase in thermodynamic stability compared to analogous complexes with monodentate ligands. slideshare.netlibretexts.orguwimona.edu.jmscribd.comdalalinstitute.com This is primarily due to a favorable entropy change upon chelation. libretexts.orgdalalinstitute.com

The stability of chelated complexes is influenced by several factors, including the size of the chelate ring (with five- and six-membered rings being the most stable), the number of rings formed, and the steric properties of the ligand. slideshare.netscribd.comdalalinstitute.com The bulky benzyl groups of DBED may introduce steric hindrance, which could potentially reduce the stability of its complexes compared to less substituted diamines like ethylenediamine. dalalinstitute.com

Formation constants for complexes of N,N'-Dibenzylethylenediamine with several transition metal ions have been reported. For example, the acid dissociation constants and the stability constants of copper(II) chelates with N-aralkylethylenediamines have been studied. acs.org

Table 2: Logarithms of Stepwise Stability Constants (log K) for Metal Complexes with Ethylenediamine and a Substituted Derivative

| Metal Ion | Ligand | log K₁ | log K₂ |

| Cu²⁺ | Ethylenediamine | 10.55 | 9.05 |

| Cu²⁺ | N,N'-Dimethylethylenediamine | 9.97 | 7.42 |

| Ni²⁺ | Ethylenediamine | 7.32 | 6.09 |

| Ni²⁺ | N,N'-Dimethylethylenediamine | 6.30 | 4.39 |

Solvent Effects on Coordination Behavior

The solvent plays a crucial role in the coordination of N,N'-Dibenzylethylenediamine to metal ions, influencing both the kinetics and thermodynamics of complex formation. researchgate.netrsc.orgnih.gov Solvent molecules can compete with the ligand for coordination sites on the metal ion, and the polarity of the solvent can affect the stability of the reactants and the resulting complex. researchgate.netnih.govresearchgate.netrsc.org

The coordination ability of the solvent is a key factor. researchgate.net In strongly coordinating solvents, the metal ion will be strongly solvated, and the ligand must displace these solvent molecules for the complex to form. This can lead to slower reaction rates and lower stability constants compared to reactions in weakly coordinating solvents. The solvent can also influence the geometry of the resulting complex.

For reactions involving N,N'-Dibenzylethylenediamine, the choice of solvent can therefore be used to tune the properties of the resulting metal complexes. For example, in the synthesis of palladium nanoparticles, solvent coordination was found to stabilize the pre-reduction complex, thereby influencing the nucleation and growth rates. rsc.orgnih.gov

Catalytic Applications and Mechanistic Aspects

Mechanistic Pathways in N,N'-Dibenzylethylenediamine-Catalyzed Reactions

Role of High-Valent Metal Intermediates

A recurring theme in oxidation catalysis is the involvement of high-valent metal intermediates, where the metal center is formally in a high oxidation state. These species are often the key players responsible for the activation of substrates and the formation of new chemical bonds. In the context of N,N'-Dibenzylethylenediamine-metal catalyzed reactions, particularly with metals like nickel and palladium, the formation of M(III) and M(IV) species has been proposed as crucial steps in various catalytic transformations. These high-valent complexes can serve as potent oxidants, capable of initiating challenging bond-forming reactions.

The N,N'-Dibenzylethylenediamine ligand plays a critical role in stabilizing these otherwise transient and highly reactive high-valent species. The strong sigma-donating ability of the nitrogen atoms helps to electronically saturate the metal center, while the sterically demanding benzyl (B1604629) groups can create a protective pocket around the metal, preventing unwanted side reactions and promoting the desired catalytic turnover. The formation of these high-valent intermediates is often a pivotal step that dictates the subsequent mechanistic course of the reaction.

Electron Transfer Mechanisms (e.g., Single-Electron Transfer)

Electron transfer is a fundamental process in many catalytic cycles, and reactions involving N,N'-Dibenzylethylenediamine-metal complexes are no exception. Two primary electron transfer mechanisms are often considered: two-electron pathways (such as oxidative addition and reductive elimination) and single-electron transfer (SET) pathways.

In many cross-coupling reactions, the classical Ni(0)/Ni(II) or Pd(0)/Pd(II) catalytic cycles, which involve two-electron redox processes, are operative. However, the innate properties of some metals, like nickel, demonstrate a propensity to undergo single-electron transformations, leading to Ni(I)/Ni(III) pathways. nih.gov The N,N'-Dibenzylethylenediamine ligand can influence the preferred pathway by modulating the redox potentials of the metal center.

Single-electron transfer (SET) mechanisms involve the transfer of a single electron from the metal catalyst to a substrate, or vice versa, generating radical intermediates. These radical species can then participate in subsequent bond-forming events. The involvement of SET pathways can lead to unique reactivity and selectivity that are not accessible through traditional two-electron processes. The presence of the N,N'-Dibenzylethylenediamine ligand can facilitate SET by stabilizing the resulting open-shell metal species.

Proton Abstraction and Oxygen Rebound Pathways

In oxidation reactions, particularly those involving the hydroxylation of C-H bonds, the "oxygen rebound" mechanism is a well-established pathway. wikipedia.org This mechanism, often associated with iron-containing oxygenases, involves the abstraction of a hydrogen atom from the substrate by a high-valent metal-oxo species to form a substrate radical and a metal-hydroxide intermediate. osti.gov In a subsequent step, the hydroxyl group "rebounds" onto the radical, forming the hydroxylated product.

While direct evidence for this pathway in N,N'-Dibenzylethylenediamine-catalyzed reactions is specific to the catalytic system and substrate, the fundamental principles are applicable. For a catalytic system designed for C-H oxidation, a high-valent metal-oxo species, stabilized by the N,N'-Dibenzylethylenediamine ligand, could initiate the reaction by abstracting a proton from the substrate. The subsequent rebound of an oxygen-containing ligand would complete the hydroxylation. The stereoelectronic properties of the N,N'-Dibenzylethylenediamine ligand would be crucial in controlling the reactivity and selectivity of such a process.

Deactivation Mechanisms of Catalytic Systems

The finite lifetime of a catalyst is a critical consideration in any chemical process. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, can occur through various chemical, thermal, and mechanical pathways. mdpi.com For homogeneous catalysts based on N,N'-Dibenzylethylenediamine-metal complexes, chemical deactivation is a primary concern.

Common deactivation pathways include:

Ligand Degradation: The N,N'-Dibenzylethylenediamine ligand itself can be susceptible to oxidation or other degradation reactions under harsh catalytic conditions, leading to the formation of inactive or less active catalyst species.

Formation of Off-Cycle Species: The catalyst can be diverted from the main catalytic cycle through the formation of stable, unreactive complexes. For instance, dimerization of metal intermediates can lead to catalytically inactive species.

Reduction to Inactive Metal Species: In some cases, the active high-valent metal species can be reduced to a lower, inactive oxidation state, such as the formation of metal(0) nanoparticles. This can be promoted by reagents in the reaction mixture.

Poisoning: The catalyst can be poisoned by impurities in the starting materials or by products formed during the reaction. These poisons can bind strongly to the metal center, blocking the active site and inhibiting catalysis.

Understanding these deactivation mechanisms is crucial for developing strategies to mitigate them, such as modifying the ligand structure to enhance its stability or optimizing reaction conditions to minimize the formation of inactive species.

Biomedical and Pharmaceutical Research

N,N'-Dibenzylethylenediamine as a Pharmaceutical Intermediate

A significant application of N,N'-Dibenzylethylenediamine in the pharmaceutical industry is its role as an intermediate, a substance used in the synthesis of an active pharmaceutical ingredient (API). Its ability to form stable salts with acidic drugs has been particularly exploited to modify the properties of well-known antibiotics.

N,N'-Dibenzylethylenediamine is famously used to prepare Benzathine Penicillin G, a long-acting form of penicillin. This is achieved by reacting two molecules of benzylpenicillin (Penicillin G) with one molecule of N,N'-dibenzylethylenediamine. The resulting salt, this compound penicillin, has very low solubility in water, which allows for its slow release from the injection site, thereby maintaining therapeutic blood levels for an extended period. This property is particularly advantageous for the treatment of streptococcal infections and for prophylactic use against rheumatic fever. The preparation generally involves adding an aqueous solution of N,N'-dibenzylethylenediamine diacetate to a solution of a water-soluble penicillin salt, leading to the precipitation of the sparingly soluble this compound penicillin nih.govmdpi.com.

| Antibiotic Class | Specific Antibiotic | Role of N,N'-Dibenzylethylenediamine | Reference |

| Penicillins | This compound Penicillin G | Forms a long-acting, sparingly soluble salt | nih.govmdpi.com |

| Cephalosporins | Cefonicid (B1209232) | Used for simultaneous deprotection and crystallization | nih.gov |

The formation of a salt with N,N'-Dibenzylethylenediamine is, in itself, a drug formulation strategy to create a depot injection. This approach modifies the pharmacokinetic profile of the parent drug, turning a short-acting compound into a long-acting one. This principle of creating sparingly soluble salts to achieve sustained release is a fundamental concept in drug delivery. While the primary example remains this compound penicillin, the underlying principle can be applied to other acidic drugs where prolonged therapeutic action is desired. The development of such long-acting injectable formulations is crucial for improving patient compliance and ensuring effective treatment for chronic conditions or infections requiring prolonged therapy.

Investigation of Biological Activities of N,N'-Dibenzylethylenediamine and Derivatives

Beyond its role as a pharmaceutical intermediate, researchers have synthesized and investigated various derivatives of N,N'-Dibenzylethylenediamine for their potential biological activities. These studies aim to discover new therapeutic agents with novel mechanisms of action.

Derivatives of N,N'-disubstituted ethylenediamine (B42938) have been synthesized and evaluated for their in vitro activity against Leishmania species, the parasites responsible for leishmaniasis. In one study, several synthesized compounds demonstrated good activity against both L. amazonensis and L. major promastigotes. Specifically, 1,2-Bis(p-methoxybenzyl)ethylenediamine and 1,3-Bis(p-methoxybenzyl)imidazolidine showed significant activity against intracellular amastigotes, with IC50 values of 2.0 and 9.4 μg/mL, respectively. Importantly, these compounds were not cytotoxic to mammalian cells. The antileishmanial activity is thought to be related to the inhibition of polyamine synthesis and the ability to penetrate the parasite's cell membrane nih.gov.

Table of Antileishmanial Activity of N,N'-Disubstituted Ethylenediamine Derivatives

| Compound | Target | IC50 (μg/mL) | Cytotoxicity to Mammalian Cells |

| 1,2-Bis(p-methoxybenzyl)ethylenediamine | Intracellular amastigotes | 2.0 | Not observed |

| 1,3-Bis(p-methoxybenzyl)imidazolidine | Intracellular amastigotes | 9.4 | Not observed |

While direct studies on N,N'-Dibenzylethylenediamine derivatives for Hepatitis C Virus (HCV) inhibition are not extensively documented in the available research, studies on structurally related diamine compounds have shown promise. For example, novel symmetric prolinamide derivatives of benzidine (B372746) and diaminofluorene (B97380) have been identified as highly potent HCV NS5A inhibitors nih.gov. The NS5A protein is crucial for HCV replication. This suggests that the diamine scaffold, which is a core feature of N,N'-Dibenzylethylenediamine, could be a viable starting point for the design of novel anti-HCV agents. Further research is needed to explore the potential of N,N'-Dibenzylethylenediamine derivatives in this therapeutic area.

Current scientific literature does not provide specific evidence for the investigation of N,N'-Dibenzylethylenediamine or its derivatives as inhibitors of cholesterol biosynthesis. The research on cholesterol biosynthesis inhibitors has primarily focused on other classes of molecules, such as statins, which target HMG-CoA reductase nih.gov. While hundreds of chemicals, including various FDA-approved medications, have been identified to alter sterol biosynthesis, there is no indication from the reviewed literature that N,N'-Dibenzylethylenediamine or its derivatives are among them mdpi.comnih.gov. This represents a potential area for future research, given the diverse biological activities exhibited by diamine-containing compounds.

Prodrug Design and Drug Delivery Research

The unique physicochemical properties of N,N'-Dibenzylethylenediamine have made it a valuable component in prodrug design and drug delivery systems, particularly for improving the therapeutic profiles of existing drugs.

A prominent example of a conjugation strategy involving N,N'-Dibenzylethylenediamine is its use in the formation of long-acting penicillin formulations. By reacting N,N'-Dibenzylethylenediamine with two molecules of penicillin G, a sparingly soluble salt known as this compound penicillin G is formed nih.gov. This salt formulation is designed for deep intramuscular injection. Following administration, the salt slowly dissolves in the tissue fluids, gradually releasing penicillin G into the bloodstream over an extended period. This strategy enhances the pharmacological profile of penicillin G by maintaining therapeutic drug levels for weeks, thereby reducing the frequency of administration and improving patient compliance. This approach is particularly valuable in the treatment of infections that require prolonged antibiotic therapy.

N,N'-Dibenzylethylenediamine serves as an effective carrier molecule, primarily by acting as a counterion for acidic drugs that have poor water solubility. The formation of a salt with a basic molecule like N,N'-Dibenzylethylenediamine can significantly alter the physicochemical properties of the parent drug google.commdpi.com. In the case of penicillin G, the resulting this compound salt has very low solubility in water. This property is exploited to create a depot effect upon intramuscular injection, where the drug salt acts as a reservoir that slowly releases the active drug nih.gov. This principle can be applied to other acidic drugs with low water solubility to develop long-acting injectable formulations. The use of N,N'-Dibenzylethylenediamine as a carrier in this manner provides a practical solution to the challenges associated with the delivery of certain poorly soluble pharmaceuticals.

Table 2: Application of N,N'-Dibenzylethylenediamine in Drug Formulation

| Drug | Formulation Strategy | Desired Outcome |

|---|---|---|

| Penicillin G | Salt formation (this compound penicillin G) | Creation of a long-acting depot injection nih.gov |

| Poorly water-soluble acidic drugs | Use as a counterion to form a stable salt | Modified dissolution profile for sustained release google.commdpi.com |

Involvement in Biosynthetic Processes

Beyond its applications in pharmaceutical formulations, N,N'-Dibenzylethylenediamine has been observed to influence microbial biosynthetic pathways, specifically in the production of secondary metabolites.

In the field of industrial microbiology, N,N'-Dibenzylethylenediamine has been identified as a promoter in the biosynthesis of tetracycline antibiotics by certain strains of Streptomyces. Specifically, its addition to the fermentation medium of Streptomyces lusitanus has been shown to enhance the production of tetracycline. The effective concentration for this promoting effect is reported to be in the range of 0.1 to 1 gram per liter. The exact mechanism by which N,N'-Dibenzylethylenediamine stimulates tetracycline biosynthesis is not fully elucidated but may involve influencing the primary metabolism to increase the supply of precursors for secondary metabolite production or acting as a signaling molecule that triggers the expression of the tetracycline biosynthetic gene cluster. The use of such elicitors is a recognized strategy to enhance the yield of valuable secondary metabolites in microbial fermentations researchgate.netmdpi.comnih.govnih.gov.

Metabolism Studies and Human Exposome Research

The presence of N,N'-Dibenzylethylenediamine in the human body as an exogenous compound has been confirmed through human exposome research, prompting interest in its metabolic fate. The human exposome encompasses the totality of environmental exposures an individual experiences throughout their life hmdb.ca.

N,N'-Dibenzylethylenediamine has been detected in human blood, where it is considered a non-naturally occurring metabolite hmdb.ca. Its presence is attributed to exposure to this compound or its derivatives, such as in the case of individuals treated with this compound penicillin G. Understanding the metabolism of such xenobiotics is crucial for assessing their potential biological effects.

While specific studies on the metabolism of N,N'-Dibenzylethylenediamine in humans are limited, research on structurally similar compounds provides potential insights. For instance, the in vitro metabolism of dibenzylamine, which shares structural similarities with N,N'-Dibenzylethylenediamine, has been studied in rabbit liver homogenates. These studies have shown that N-oxidation is the major metabolic pathway, leading to the formation of N,N-dibenzylhydroxylamine nih.gov. It is plausible that N,N'-Dibenzylethylenediamine undergoes similar metabolic transformations in humans, likely mediated by cytochrome P450 enzymes. The primary metabolic processes for related compounds include demethylation, dehydrogenation, glucuronidation, and sulfation mdpi.com. Further research employing advanced analytical techniques like high-resolution mass spectrometry is necessary to fully characterize the metabolic pathways of N,N'-Dibenzylethylenediamine in humans and its implications within the context of the human exposome.

Materials Science and Polymer Chemistry Applications

Crosslinking Agent in Polymeric Systems

Crosslinking is a fundamental process in polymer chemistry that involves forming chemical or physical bonds between polymer chains to create a three-dimensional network. This network structure is crucial for enhancing the mechanical, thermal, and chemical properties of the final material. Amines are widely used as crosslinking agents, particularly for polymers containing functional groups like halogens or carbonyls, where they can form stable covalent bonds. N,N'-Dibenzylethylenediamine, with its two reactive amine hydrogens, functions effectively as a crosslinking agent, contributing to the creation of durable and resilient polymer matrices.

In the rubber and plastic industry, N,N'-Dibenzylethylenediamine is utilized as a crosslinking agent to improve the strength and durability of various materials researcher.life. The process of crosslinking, often referred to as vulcanization in the context of rubber, transforms the polymer from a soft, tacky state into a tough, elastic material. The incorporation of DBEDA into the polymer matrix establishes covalent linkages between the long polymer chains.

These crosslinks restrict the movement of the polymer chains past one another when a force is applied, which leads to a significant enhancement of key mechanical properties. Materials treated with DBEDA exhibit improved tensile strength, hardness, and resistance to abrasion and deformation. The presence of a stable, three-dimensional network reduces the material's susceptibility to solvents and chemical attack, thereby extending its service life in demanding applications.

Table 1: Enhancement of Polymer Properties by Crosslinking with N,N'-Dibenzylethylenediamine

| Property | Effect of Crosslinking with DBEDA |

|---|---|

| Tensile Strength | Increased |

| Durability | Enhanced |

| Hardness | Increased |

| Abrasion Resistance | Improved |

| Chemical Resistance | Improved |

| Elasticity | Improved |

Role in Specialty Polymer Synthesis

The synthesis of specialty or high-performance polymers requires precise control over the polymerization process to achieve specific molecular architectures and properties. These materials, such as polyimides and polybenzimidazoles, are designed for applications that demand exceptional thermal stability and mechanical strength issp.ac.rujournament.com. Bidentate ligands, particularly those containing nitrogen atoms like N,N'-Dibenzylethylenediamine, play a crucial role in modern catalysis, which is central to producing these advanced polymers.

When complexed with transition metals like palladium or nickel, N,N'-bidentate ligands can form catalysts that direct the polymerization of monomers with high selectivity and efficiency mdpi.comresearchgate.netmdpi.com. These catalyst systems can influence the molecular weight, branching, and stereochemistry of the resulting polymer chains mdpi.comcardiff.ac.uk. By controlling these fundamental characteristics, it is possible to engineer polymers with tailored performance profiles.

The use of diamine-based structures is integral to the synthesis of high-performance polymers known for their superior mechanical and thermal properties. For instance, aromatic polyamides and poly(amide-imide)s derive their exceptional heat resistance and strength from the rigid polymer backbones created during polycondensation reactions involving diamine and diacid monomers iau.ir. The incorporation of specific diamine structures can improve processability while maintaining high thermal stability iau.ir.

Research into advanced polymers has shown that modifying the polymer backbone or introducing specific functional groups can significantly enhance performance. For example, the synthesis of polyetherimide has been shown to improve the toughness of epoxy resins researcher.life. Similarly, reactive extrusion processes can be used to create polymer bio-blends with increased thermal stability, demonstrated by higher onset decomposition temperatures and activation energies for degradation mdpi.com. While not always involving DBEDA directly, these studies underscore the principle that the selection of diamine-containing monomers and ligands is a key strategy for developing polymers with enhanced thermomechanical performance. The catalyst's ligand framework, such as that provided by DBEDA, is critical in guiding the reaction to produce polymers with the desired high-performance characteristics.

Table 2: Properties Achievable in Specialty Polymers Using Diamine-Based Synthesis Strategies

| Property | Achieved Through |

|---|---|

| High Thermal Stability | Creation of rigid aromatic polymer backbones (e.g., polyimides, polyamides) issp.ac.ruiau.ir. |

| High Tensile Strength | Controlled polycondensation reactions yielding high molecular weight polymers researcher.life. |

| Controlled Molecular Weight | Use of transition metal catalysts with N,N-bidentate ligands mdpi.com. |

| Improved Processability | Modification of polymer structures to balance thermal stability with solubility iau.ir. |

| Enhanced Toughness | Blending or copolymerization with toughening agents like polyetherimide researcher.life. |

Applications in Adhesives and Coatings Technologies

In addition to its role as a crosslinker, N,N'-Dibenzylethylenediamine serves as a functional additive in the formulation of adhesives and coatings researcher.life. In these applications, it contributes to the final performance characteristics of the cured product. Solvents and additives are critical components that determine the application properties and final performance of paints, coatings, and adhesives nih.gov.

In the coatings industry, N,N'-Dibenzylethylenediamine is used as a component to impart specific characteristics such as improved adhesion, durability, and resistance to environmental factors like chemicals and UV radiation researcher.life. Its presence in a coating formulation can contribute to the formation of a dense, highly crosslinked film upon curing. This film acts as a robust barrier, protecting the underlying substrate from corrosion and mechanical damage, thereby extending the lifespan of the coated product.

Advanced Analytical and Spectroscopic Characterization

Structural Characterization Techniques

The definitive structure and conformation of N,N'-Dibenzylethylenediamine, particularly when it acts as a ligand in coordination compounds, are elucidated using several key spectroscopic and diffraction methods.

Single crystal X-ray diffraction stands as the most powerful technique for determining the precise three-dimensional atomic arrangement of molecules in a crystalline state. For coordination compounds involving N,N'-Dibenzylethylenediamine, this method provides unequivocal evidence of the ligand's binding mode, the coordination geometry of the metal center, and the intramolecular and intermolecular interactions that dictate the supramolecular architecture.

In a study of copper(II) coordination compounds, N,N'-Dibenzylethylenediamine was used as a ligand to synthesize [Cu₃L(CH₃COO)₆]n (where L = N,N'-Dibenzylethylenediamine) and [(CuCl₄)∙(C₆H₅CH₂NH₂CH₂)₂] rsc.orghmdb.ca. Single crystal X-ray analysis revealed detailed structural information for these complexes. For instance, in the first compound, the N,N'-Dibenzylethylenediamine ligand coordinates to a copper cation (Cu2) in a η² mode through its two nitrogen atoms rsc.org. The resulting coordination geometry around this copper atom is a square-planar CuN₂O₂ environment, with the other two coordination sites occupied by oxygen atoms from bridging acetate (B1210297) groups rsc.org. The precise bond lengths and angles determined from the crystal structure provide insight into the nature of the coordination bonds.

Table 1: Selected Bond Lengths and Angles for a Copper(II) Coordination Compound Featuring N,N'-Dibenzylethylenediamine

| Bond/Angle | Measurement |

|---|---|

| Cu2–N1 Bond Length | 2.007(5) Å |

| Cu2–O4 Bond Length | 1.976(5) Å |

| N1–Cu2–N1(i) Angle | 85.1(2)° |

| O4–Cu2–N1 Angle | 94.7(2)° |

Data sourced from a study on copper coordination compounds rsc.org.

Powder X-ray diffraction (PXRD) is an essential analytical technique used for the phase identification of crystalline materials uobasrah.edu.iqthermofisher.com. While single crystal XRD provides the structure of a single crystal, PXRD is used to analyze a bulk powder sample, making it invaluable for confirming the purity of a synthesized compound and ensuring that the bulk material is representative of the single crystal structure uobasrah.edu.iq.

In the characterization of the aforementioned copper coordination compounds bearing the N,N'-Dibenzylethylenediamine ligand, PXRD was employed to verify the phase purity of the bulk synthesized materials hmdb.ca. The experimental PXRD patterns were compared with the patterns simulated from the single crystal X-ray diffraction data. The consistency between the experimental and simulated patterns confirmed that the crystal structures determined from single crystals were representative of the bulk samples hmdb.ca. This non-destructive technique is a standard method for the routine analysis and quality control of crystalline solids osti.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution rsc.org. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure.

For N,N'-Dibenzylethylenediamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: Signals for the protons on the two phenyl rings would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm.

Benzylic Protons (CH₂): The methylene (B1212753) protons adjacent to the phenyl groups (C₆H₅-CH₂) would produce a characteristic signal, likely a singlet, in the range of 3.7-3.8 ppm.

Ethylenediamine (B42938) Protons (CH₂-CH₂): The protons of the ethylenediamine bridge would give rise to a singlet at approximately 2.8 ppm.

Amine Protons (NH): The secondary amine protons would show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this information, showing signals for the aromatic carbons, the benzylic carbons, and the ethylenediamine carbons in their respective characteristic chemical shift regions. While detailed, fully assigned experimental spectra for the free N,N'-Dibenzylethylenediamine ligand are not widely published, the expected chemical shifts provide a clear fingerprint for structural confirmation.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N,N'-Dibenzylethylenediamine and its coordination compounds provides key information about their vibrational modes.

The spectrum of N,N'-Dibenzylethylenediamine would be characterized by several key absorption bands:

N-H Stretching: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretch.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

When N,N'-Dibenzylethylenediamine acts as a ligand in a coordination compound, shifts in these vibrational frequencies can be observed, particularly for the N-H and C-N stretching bands, providing evidence of coordination to the metal center. For example, in the copper(II) coordination compounds studied by Liu et al., the IR spectra were used to confirm the presence of the ligand and the acetate counter-ions hmdb.ca.

Table 2: Characteristic IR Absorption Bands for a Copper(II) Coordination Compound with N,N'-Dibenzylethylenediamine

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3443 | N-H stretching vibration of the ligand |

| 1605, 1421 | Asymmetric and symmetric stretching of COO⁻ |

Data from a study on copper coordination compounds hmdb.ca.

Furthermore, commercial suppliers of N,N'-Dibenzylethylenediamine often use Fourier Transform Infrared (FTIR) spectroscopy as a quality control measure, with product specifications indicating that the spectrum conforms to the known structure calpaclab.com.